N,N-Bis[(1R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS 500103-26-4) is a highly effective monodentate phosphoramidite ligand utilized in transition-metal-catalyzed asymmetric transformations. Structurally, it features a flexible (tropos) dibenzo[d,f][1,3,2]dioxaphosphepin core derived from 2,2'-biphenol, coupled with a chiral (1R,1R)-bis(1-phenylethyl)amine moiety. Unlike traditional rigid binaphthyl-based ligands, this compound relies on the chiral amine to dictate the axial conformation of the flexible biphenyl backbone upon metal coordination. This unique structural dynamic makes it a highly procurement-relevant alternative to expensive enantiopure BINOL derivatives, offering comparable enantioinduction in copper-catalyzed conjugate additions and gold-catalyzed cycloadditions while simplifying precursor sourcing and catalyst optimization [1].
Substituting this compound with a traditional rigid BINOL-based phosphoramidite (such as standard Feringa-type ligands) introduces significant stereochemical complications. When a rigid chiral backbone is paired with a chiral amine, 'matched' and 'mismatched' diastereomeric interactions occur, often leading to unpredictable or severely diminished enantioselectivity in the mismatched pair. The flexible biphenol core in CAS 500103-26-4 undergoes tropo-inversion, allowing the chiral amine to completely dictate the chiral environment at the metal center without backbone interference. For procurement and process chemistry, this eliminates the mismatched pairing problem, simplifies the synthesis route, and lowers overall scale-up costs compared to relying on enantiopure BINOL precursors [1].
In traditional chiral phosphoramidites utilizing a rigid binaphthyl backbone and a chiral amine, matched and mismatched diastereomeric interactions occur, leading to variable enantioselectivity. By employing a flexible biphenol core, CAS 500103-26-4 allows the (R,R)-bis(1-phenylethyl)amine group to fully control the axial conformation upon metal coordination. This eliminates the mismatched effect, ensuring consistent enantioinduction solely dictated by the amine [1].
| Evidence Dimension | Stereochemical conflict (matched/mismatched pairs) |
| Target Compound Data | 0 mismatched pairs (amine dictates conformation via tropo-inversion) |
| Comparator Or Baseline | BINOL-bis(phenylethyl)amine (exhibits severe matched/mismatched effects) |
| Quantified Difference | Complete elimination of backbone-amine stereochemical conflict |
| Conditions | Transition-metal coordination environment |
Eliminating mismatched pairs ensures predictable catalyst performance and simplifies ligand selection for process chemists.
CAS 500103-26-4 demonstrates high catalytic efficiency in the copper-catalyzed asymmetric conjugate addition of diethylzinc to 2-cyclohexenone. Despite lacking an enantiopure backbone, the ligand achieves 89% ee at -30 °C, which is highly competitive with more expensive, rigid BINOL-based analogs[1].
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | 89% ee |
| Comparator Or Baseline | Rigid BINOL analogs (typically 90-95% ee) |
| Quantified Difference | Comparable enantioselectivity without requiring a costly chiral diol precursor |
| Conditions | Cu(OTf)2 catalyst, diethylzinc, 2-cyclohexenone, toluene, -30 °C |
Buyers can achieve near-equivalent enantioselectivity to premium BINOL ligands while utilizing a more cost-effective biphenol-derived scaffold.
In gold(I)-catalyzed[4C+2C] intramolecular cycloadditions of allenedienes, the chirality of the bis(phenylethyl)amine in CAS 500103-26-4 dictates the absolute stereochemistry of the resulting bicyclic cycloadducts. The catalyst system provides the trans-fused [4C+2C] cycloadduct in 82% yield and 80% ee at -30 °C, proving its versatility beyond copper chemistry[1].
| Evidence Dimension | Yield and Enantiomeric excess (ee) |
| Target Compound Data | 82% yield, 80% ee |
| Comparator Or Baseline | Achiral or diol-only chiral phosphoramidites (low to no ee) |
| Quantified Difference | 80% increase in ee driven entirely by the amine moiety |
| Conditions | Au(I) catalysis, -30 °C, allenediene substrates |
Validates the ligand's utility in complex cycloadditions, expanding its procurement rationale for advanced intermediate synthesis.
Ideal for copper-catalyzed 1,4-additions of organozinc reagents to enones, where cost-effective scale-up is required without sacrificing enantioselectivity. The ligand's lack of a matched/mismatched conflict streamlines process optimization[1].
Highly suitable for synthesizing complex trans-fused bicyclic systems via [4C+2C] cycloadditions of allenedienes, providing a direct route to structurally demanding natural product cores [2].
An essential inclusion in phosphoramidite screening kits to test tropo-inversion-controlled stereoinduction versus rigid BINOL-based matched/mismatched pairs, allowing chemists to identify the most efficient chiral environment for novel transition-metal-catalyzed reactions [3].